molecular formula C18H22N4O3 B2844334 2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034201-38-0

2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2844334
CAS No.: 2034201-38-0
M. Wt: 342.399
InChI Key: IWBVIWAVMSPYGH-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide (CAS 2034201-38-0) is a synthetic small molecule with a molecular formula of C18H22N4O3 and a molecular weight of 342.39 g/mol . This acetamide derivative features a 1,3-benzodioxole group, a piperidine ring, and a 5-methyl-1H-pyrazole moiety, an important scaffold known for its broad range of biological activities in medicinal chemistry research . The compound has a calculated XLogP of 2.3 and a topological polar surface area of 79.5 Ų . It is offered for non-human research applications and is strictly for laboratory use. Specific research applications and mechanistic studies for this compound are an active area of scientific inquiry, and researchers are encouraged to consult the current scientific literature for the latest findings.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-8-17(21-20-12)22-6-4-14(5-7-22)19-18(23)10-13-2-3-15-16(9-13)25-11-24-15/h2-3,8-9,14H,4-7,10-11H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBVIWAVMSPYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazine with an appropriate diketone.

    Formation of the piperidine ring: This can be synthesized via a Mannich reaction involving an amine, formaldehyde, and a ketone.

    Coupling of the benzo[d][1,3]dioxole and pyrazole-substituted piperidine: This step involves the formation of an amide bond between the two moieties using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst can be used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors, inhibiting or activating their function.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide

  • Structure: Replaces the benzodioxolyl group with a 4-chlorophenyl ring and introduces a cyano substituent on the pyrazole.
  • Chlorine substituents enhance electronegativity, which may increase insecticidal activity (linked to Fipronil derivatives) .

N-(1,3-Benzodioxol-5-yl)-2-[2,4-Dioxo-3-(3-Pyridinylmethyl)Pyrido[3,2-d]Pyrimidin-1(2H)-yl]Acetamide

  • Structure : Retains the benzodioxolyl-acetamide core but replaces the pyrazole-piperidine unit with a pyridopyrimidine-dione system.
  • Key Differences: The pyridopyrimidine moiety introduces hydrogen-bonding capacity, likely enhancing interactions with enzymes like kinases or topoisomerases.
  • Hypothesized Activity : May exhibit antitumor or antiviral properties due to the pyridopyrimidine scaffold.

Egalognastat (N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)Ethyl]Piperazin-1-yl}-1,3,4-Thiadiazol-2-yl)Acetamide)

  • Structure : Shares the benzodioxolyl-acetamide motif but incorporates a piperazine-thiadiazole system instead of pyrazole-piperidine.
  • Piperazine’s flexibility may improve binding to enzymes like O-GlcNAcase, as evidenced by its designation as an inhibitor .
  • Documented Activity : Explicitly targets O-GlcNAcase, suggesting a specialized mechanism distinct from the target compound.

N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-{4-Methyl-6-Oxo-8-Thia-3,5-Diazatricyclo[7.4.0.0²,⁷]Trideca-1(13),2(7),3,9,11-Pentaen-5-yl}Acetamide (CM962462)

  • Structure : Combines benzodioxolyl with a tricyclic thiadiazatricyclo system.
  • Potential Applications: Anticipated use in oncology or infectious diseases due to structural resemblance to protease inhibitors.

Structural and Functional Analysis Table

Compound Name Core Structure Variations Hypothesized Biological Impact Reference
Target Compound Benzodioxolyl + pyrazole-piperidine CNS modulation, kinase inhibition N/A
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano... Chlorophenyl + cyano-pyrazole Insecticidal activity
N-(1,3-Benzodioxol-5-yl)-2-[2,4-dioxo... Pyridopyrimidine-dione + pyridinylmethyl Antitumor, antiviral
Egalognastat Piperazine-thiadiazole + ethyl-benzodioxolyl O-GlcNAcase inhibition
CM962462 Thiadiazatricyclo + methyl-benzodioxolyl Protease/GPCR targeting

Critical Discussion of Comparative Data

  • Electron-Withdrawing vs. Electron-Donating Groups: Chlorine and cyano substituents (e.g., ) favor insecticidal activity, whereas methyl and benzodioxolyl groups (target compound) may prioritize CNS penetration.
  • Heterocycle Influence : Pyrazole-piperidine (target) vs. piperazine-thiadiazole () alters target selectivity—piperidine’s constrained geometry may favor kinase binding, while piperazine’s flexibility suits enzyme inhibition.
  • Solubility and Bioavailability : The pyridopyrimidine system () likely improves aqueous solubility compared to the target compound’s lipophilic benzodioxolyl-piperidine scaffold.

Q & A

Q. Solutions :

  • Use micellar chromatography with SDS-containing mobile phases .
  • Add co-solvents (e.g., 10% DMSO) to crystallization mixtures to improve yield .

Advanced: How can structural modifications enhance the compound’s selectivity for a specific biological target?

Answer:
Rational design approaches :

  • Piperidine ring substitution : Introduce electron-withdrawing groups (e.g., -CF3) to modulate binding to GPCRs .
  • Pyrazole modification : Replace 5-methyl with bulkier groups (e.g., isopropyl) to reduce off-target kinase inhibition .
  • Benzodioxole replacement : Substitute with a bioisostere like 2,3-dihydrobenzofuran to maintain π-stacking while improving metabolic stability .

Example : A derivative with a 4-fluorophenyl group on the pyrazole showed 10× higher selectivity for serotonin receptors over adrenergic receptors .

Basic: What analytical techniques are critical for assessing stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC (e.g., hydrolysis of the acetamide bond at pH < 3) .
    • Thermal stability : Heat at 40–80°C for 24–72 hours; use TGA/DSC to detect melting point shifts .
  • Light exposure : UV-Vis spectroscopy to track benzodioxole ring oxidation .

Advanced: How do structural analogs compare in terms of bioactivity?

Answer:

Analog Structural Feature Bioactivity Reference
Compound APiperidine → morpholineReduced CNS penetration
Compound B5-Methylpyrazole → 5-ClEnhanced kinase inhibition
Compound CBenzodioxole → naphthaleneImproved anti-inflammatory activity

Advanced: What mechanistic insights explain contradictory results in enzyme inhibition assays?

Answer:
Potential factors :

  • Redox interference : The benzodioxole group may scavenge ROS, confounding assays measuring oxidative stress .
  • Allosteric modulation : Pyrazole interactions may stabilize inactive enzyme conformations not detected in initial screens .
  • Protein binding : High serum protein binding (e.g., >90% with albumin) reduces free compound concentration in cell-based assays .

Resolution : Use orthogonal assays (e.g., SPR for direct binding, cellular thermal shift assays for target engagement) .

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